An In-depth Technical Guide to N-(2-ethylhexyl)-4-nitrobenzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(2-ethylhexyl)-4-nitrobenzamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-ethylhexyl)-4-nitrobenzamide, a specialized organic compound with potential applications in drug discovery and materials science. As this molecule is not extensively documented in publicly available databases, this guide serves as a foundational resource for researchers, offering a proposed synthesis pathway, predicted physicochemical and spectroscopic properties, and an exploration of its potential biological activities based on the known characteristics of related nitrobenzamide derivatives.
Chemical Identity and Nomenclature
While a specific CAS number for N-(2-ethylhexyl)-4-nitrobenzamide has not been found in major chemical databases, indicating its novelty or limited commercial availability, its chemical identity can be definitively established through systematic nomenclature.
IUPAC Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(2-ethylhexyl)-4-nitrobenzamide . This name is derived from its structure: a benzamide core with a nitro group at the para (4) position of the benzene ring and a 2-ethylhexyl substituent on the amide nitrogen.
Chemical Structure:
Caption: Chemical structure of N-(2-ethylhexyl)-4-nitrobenzamide.
| Identifier | Value |
| IUPAC Name | N-(2-ethylhexyl)-4-nitrobenzamide |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| CAS Number | Not found |
Proposed Synthesis Protocol
The synthesis of N-(2-ethylhexyl)-4-nitrobenzamide can be achieved through a standard nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, which involves the acylation of an amine.[1] The proposed two-step synthesis starts from 4-nitrobenzoic acid.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
The first step is the conversion of 4-nitrobenzoic acid to the more reactive acyl chloride, 4-nitrobenzoyl chloride. This can be accomplished using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3]
Reaction:
Caption: Synthesis of N-(2-ethylhexyl)-4-nitrobenzamide.
Experimental Protocol:
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Dissolve 2-ethylhexylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.
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Add a suitable base, like triethylamine or pyridine, to the solution to neutralize the HCl byproduct that will be formed. [1]3. Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the amine solution, while stirring, preferably at a low temperature (0 °C) to control the exothermic reaction.
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Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with dilute acid and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Predicted Physicochemical and Spectroscopic Properties
The properties of N-(2-ethylhexyl)-4-nitrobenzamide can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Justification |
| Appearance | White to pale yellow solid | Based on the appearance of 4-nitrobenzamide and other N-substituted benzamides. |
| Melting Point | 100-150 °C | The introduction of the bulky, flexible 2-ethylhexyl chain is expected to lower the melting point compared to the parent 4-nitrobenzamide (m.p. 199-201 °C). [4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone), insoluble in water. | The long alkyl chain increases lipophilicity. |
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the range of δ 7.8-8.5 ppm. The protons of the 2-ethylhexyl group will appear in the upfield region (δ 0.8-3.5 ppm), with the methylene group adjacent to the amide nitrogen showing a signal around δ 3.2-3.4 ppm.
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the amide at approximately δ 165-170 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region. The carbons of the 2-ethylhexyl group will appear in the upfield region (δ 10-45 ppm).
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FT-IR (KBr, cm⁻¹): The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group around 1640-1680 cm⁻¹. The N-H stretching vibration will be observed near 3300 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the amide bond.
Potential Applications and Biological Activity
While specific biological data for N-(2-ethylhexyl)-4-nitrobenzamide is not available, the broader class of nitrobenzamide derivatives has been investigated for various pharmacological activities.
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Antimicrobial and Antifungal Activity: Several studies have reported that Schiff bases and other derivatives of 4-nitrobenzamide exhibit significant antimicrobial and antifungal properties. [5][6]The presence of the nitro group is often crucial for this activity.
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Anticancer Potential: N-substituted benzamide derivatives have been designed and synthesized as potential anticancer agents, with some showing potent inhibitory activities against various cancer cell lines. [7]The nitrobenzamide scaffold is a subject of interest in the development of new therapeutic agents.
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Antitubercular Activity: Recent research has identified nitrobenzamide derivatives as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. [8] The introduction of the lipophilic 2-ethylhexyl group to the 4-nitrobenzamide core in N-(2-ethylhexyl)-4-nitrobenzamide may influence its pharmacokinetic properties, such as membrane permeability and bioavailability, which could modulate its biological activity. Further research is warranted to explore the potential of this compound in these and other therapeutic areas.
Safety and Handling
As there is no specific safety data for N-(2-ethylhexyl)-4-nitrobenzamide, precautions should be based on the known hazards of its parent compounds and functional groups.
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4-Nitrobenzoyl chloride: This reagent is corrosive and causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. * 2-Ethylhexylamine: This compound is flammable and toxic in contact with skin. It also causes severe skin burns and eye damage. * Nitroaromatic Compounds: Many nitroaromatic compounds are considered potentially toxic and should be handled with care.
It is recommended to consult the Safety Data Sheets (SDS) for all starting materials and to handle the final product with caution, assuming it may have similar or unknown hazards.
Conclusion
N-(2-ethylhexyl)-4-nitrobenzamide represents a novel chemical entity with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological properties. The proposed synthetic route is based on well-established chemical principles, and the predicted properties offer a starting point for its analytical characterization. Researchers are encouraged to use this guide as a basis for their own experimental work on this promising compound.
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